molecular formula C13H22O7 B562467 O-n-Butanoyl-2,3-O-diisopropylidene-alpha-D-mannofuranoside CAS No. 177562-15-1

O-n-Butanoyl-2,3-O-diisopropylidene-alpha-D-mannofuranoside

Cat. No. B562467
M. Wt: 290.312
InChI Key: GJSSDRIKNAFDOR-MFORYSQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-n-Butanoyl-2,3-O-diisopropylidene-alpha-D-mannofuranoside is a carbohydrate used for proteomics research . It has a molecular weight of 290.31 and a molecular formula of C13H22O7 .


Molecular Structure Analysis

O-n-Butanoyl-2,3-O-diisopropylidene-alpha-D-mannofuranoside contains a total of 43 bonds, including 21 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, 2 five-membered rings, 1 eight-membered ring, 1 ester (aliphatic), 2 hydroxyl groups, 1 primary alcohol, 1 secondary alcohol, 3 ethers (aliphatic), and 1 Oxolane .


Physical And Chemical Properties Analysis

O-n-Butanoyl-2,3-O-diisopropylidene-alpha-D-mannofuranoside is a solid substance that is soluble in acetone, chloroform, and hexane . It has a melting point of 77-79°C (lit.) .

properties

IUPAC Name

[(3aR,4R,6R)-6-(1,2-dihydroxyethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O7/c1-4-5-8(16)17-12-11-10(19-13(2,3)20-11)9(18-12)7(15)6-14/h7,9-12,14-15H,4-6H2,1-3H3/t7?,9-,10?,11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSSDRIKNAFDOR-MFORYSQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1C2C(C(O1)C(CO)O)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)O[C@@H]1[C@H]2C([C@H](O1)C(CO)O)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60721481
Record name [(3aR,4R,6R)-6-(1,2-dihydroxyethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl] butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60721481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3aR,4R,6R)-6-(1,2-dihydroxyethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl] butanoate

CAS RN

177562-15-1
Record name [(3aR,4R,6R)-6-(1,2-dihydroxyethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl] butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60721481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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